molecular formula C7H5ClO2S B3425462 3-(5-Chlorothiophen-2-yl)-propenoic acid CAS No. 41914-51-6

3-(5-Chlorothiophen-2-yl)-propenoic acid

Cat. No. B3425462
CAS RN: 41914-51-6
M. Wt: 188.63 g/mol
InChI Key: JAFVPRMULXJDEN-DUXPYHPUSA-N
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Description

3-(5-Chlorothiophen-2-yl)-propenoic acid is a biochemical compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 . It appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The molecular structure of 3-(5-Chlorothiophen-2-yl)-propenoic acid consists of a propenoic acid group attached to a 5-chlorothiophene ring . The exact structure can be determined using techniques such as CHN analysis, FTIR, and H1 NMR .


Physical And Chemical Properties Analysis

The physical state of 3-(5-Chlorothiophen-2-yl)-propenoic acid is solid, and it should be stored at room temperature . Its boiling point is predicted to be around 303.2°C at 760 mmHg, and it has a predicted density of approximately 1.4 g/cm³ .

Safety And Hazards

The safety data sheet for a related compound, 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle the compound with appropriate safety precautions, including avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling . Similar precautions would likely apply to 3-(5-Chlorothiophen-2-yl)-propenoic acid.

properties

IUPAC Name

(E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFVPRMULXJDEN-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chlorothiophen-2-yl)prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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